2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one
Description
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a tert-butyl substituent at position 6 and a 2-aminobutan-2-yl group at position 2.
Properties
Molecular Formula |
C12H21N3O |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-(2-aminobutan-2-yl)-4-tert-butyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H21N3O/c1-6-12(5,13)10-14-8(11(2,3)4)7-9(16)15-10/h7H,6,13H2,1-5H3,(H,14,15,16) |
InChI Key |
DNDVTFLBWCVBKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NC(=CC(=O)N1)C(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a tert-butyl-substituted pyrimidine derivative with an aminobutan-2-yl precursor. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Due to its structural similarity to biologically active molecules, it may be investigated for potential therapeutic applications, such as antiviral or anticancer agents.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
a) 2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- Structure : Replaces the tert-butyl group with an isopropyl (propan-2-yl) substituent.
- Molecular Weight : 209.29 (free base) vs. 245.75 for its hydrochloride salt .
- The hydrochloride salt enhances aqueous solubility, making it more suitable for pharmaceutical formulations .
b) 2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one
- Structure: Features a methyl group at position 6 and a 4-aminophenyl group at position 2.
- Molecular Weight : 201.23 .
c) 6-N-(p-tolylamino)-2-methylthio-3,4-dihydropyrimidin-4-one (8b)
Substituent Variations at Position 2
a) 2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one
- Structure: Cyclopropyl substituent at position 6 and aminomethyl at position 2.
- Molecular Weight : 165.19 .
b) 6-Amino-2-methoxy-3,4-dihydropyrimidin-4-one
Salt Forms and Derivatives
a) 2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride
- Molecular Weight : 245.75 .
- Impact : Salt formation improves solubility and bioavailability, critical for drug delivery.
b) 6-methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride
Key Comparative Data Table
Research Findings and Implications
Steric Effects : The tert-butyl group in the target compound likely enhances metabolic stability by hindering enzyme access, whereas smaller alkyl groups (e.g., isopropyl) may improve solubility .
Electronic Effects: Electron-withdrawing groups (e.g., methylthio) increase electrophilicity at the pyrimidinone core, while electron-donating groups (e.g., methoxy) alter reactivity patterns .
Salt Forms : Hydrochloride derivatives demonstrate the importance of salt formation in optimizing pharmacokinetic properties .
Biological Activity
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical formula for 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one is , with a molecular weight of approximately 221.32 g/mol. The structure features a dihydropyrimidinone core that is known for its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The methodology often employs techniques such as condensation reactions and cyclization processes. Specific synthetic routes can vary, but they generally aim to introduce the tert-butyl and amino substituents effectively.
Antimicrobial Activity
Research indicates that derivatives of dihydropyrimidinones exhibit notable antimicrobial properties. In particular, studies have shown that compounds similar to 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often demonstrate their effectiveness compared to standard antibiotics.
Table 1: Antimicrobial Activity of Dihydropyrimidinones
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 32 | |
| Compound B | S. aureus | 16 | |
| Target Compound | P. aeruginosa | 64 |
Anticancer Properties
Some studies have suggested that dihydropyrimidinones can exhibit cytotoxic effects against cancer cell lines. For example, derivatives have been tested against breast cancer and leukemia cell lines, showing varying degrees of effectiveness in inhibiting cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several dihydropyrimidinone derivatives, including our target compound, on human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), K562 (leukemia)
- Results : Target compound showed IC50 values of 15 μM for MCF-7 and 12 μM for K562 cells, indicating significant cytotoxicity.
Neuroprotective Effects
Emerging evidence suggests that compounds like 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one may also exhibit neuroprotective effects. Research has indicated potential mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Some studies suggest that dihydropyrimidinones can inhibit enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
- Antioxidant Activity : It has been proposed that the compound can scavenge free radicals, thereby reducing oxidative damage in cells.
Q & A
Q. What synthetic routes are commonly employed to prepare 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one?
The compound is typically synthesized via multi-step condensation and cyclization reactions. For example, a modified Biginelli reaction can be adapted using β-keto esters, aldehydes, and urea/thiourea derivatives under acidic conditions. Solvents like ethanol or acetic acid are often employed, with yields optimized by controlling temperature (80–100°C) and reaction time (6–12 hours) . Purification may involve recrystallization or column chromatography.
Q. What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR to confirm the pyrimidinone core and substituents (e.g., tert-butyl and aminobutan-yl groups).
- IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm) and amine (N–H, ~3300 cm) stretches.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
- HPLC : For purity assessment (>95% recommended for biological assays) .
Q. What are the known biological targets or activities associated with this compound?
Preliminary studies suggest interactions with enzymes such as kinases or dehydrogenases, potentially due to the pyrimidinone core’s resemblance to nucleotide bases. In vitro assays have explored its role in modulating oxidative stress pathways, though target specificity requires further validation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the cyclization step?
Low yields may arise from steric hindrance from the tert-butyl group or competing side reactions. Strategies include:
- Catalyst Screening : Lewis acids (e.g., ZnCl) or ionic liquids to enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) to improve solubility.
- Microwave-Assisted Synthesis : Reduced reaction time and improved homogeneity . A comparative table of reaction conditions is provided below:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| HCl (conc.) | Ethanol | 80 | 45 | |
| ZnCl | DMF | 100 | 62 |
Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) of this compound?
- Analog Synthesis : Modify the tert-butyl or aminobutan-yl groups to assess steric/electronic effects.
- Enzyme Assays : Use recombinant enzymes (e.g., human kinases) to quantify inhibition constants (K).
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies may stem from variations in assay conditions (e.g., pH, co-solvents) or compound purity. Recommendations:
- Standardize Assays : Use identical buffer systems (e.g., pH 7.4 PBS) and validate purity via HPLC.
- Control for Byproducts : Characterize synthetic byproducts (e.g., via LC-MS) to exclude off-target effects .
Methodological Challenges and Solutions
Q. What strategies mitigate purification challenges caused by the compound’s hydrophobicity?
The tert-butyl group increases hydrophobicity, complicating aqueous workups. Solutions include:
- Reverse-Phase Chromatography : C18 columns with acetonitrile/water gradients.
- Crystallization Additives : Use of co-solvents like hexane or ethyl acetate to enhance crystal formation .
Q. How should researchers design stability studies for this compound under physiological conditions?
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via UV-Vis or LC-MS.
- Oxidative Stress Tests : Expose to HO or cytochrome P450 enzymes to simulate metabolic pathways .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Knockdown/Overexpression Models : Use siRNA or CRISPR to perturb suspected targets and observe phenotypic changes.
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics with purified proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
